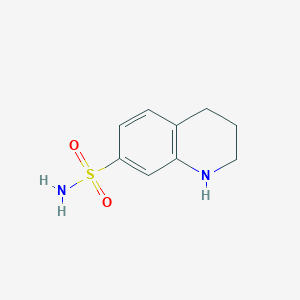

1,2,3,4-Tetrahydroquinoline-7-sulfonamide

Vue d'ensemble

Description

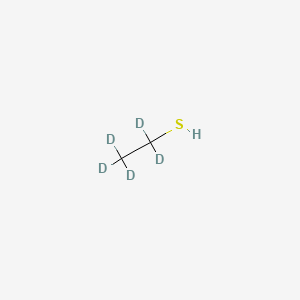

1,2,3,4-Tetrahydroquinoline-7-sulfonamide is a compound with the CAS Number: 1307238-87-4 . It has a molecular weight of 212.27 . The compound is stored at room temperature and is available in powder form .

Synthesis Analysis

A two-step procedure has been reported for the synthesis of 1,2,3,4-tetrahydroquinolines . This procedure includes an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines and a subsequent intramolecular Buchwald–Hartwig amination .Molecular Structure Analysis

The IUPAC name of the compound is 1,2,3,4-tetrahydro-7-quinolinesulfonamide . The InChI code is 1S/C9H12N2O2S/c10-14(12,13)8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6,11H,1-2,5H2,(H2,10,12,13) .Chemical Reactions Analysis

Tetrahydroquinoline moieties are commonly occurring substructures in a large number of biologically active compounds . Catalytic hydroaminoalkylation reactions are a 100% atom efficient way to form new C–C bonds by addition of α-C–H bonds of primary or secondary amines across C–C double bonds .Physical and Chemical Properties Analysis

The compound has a molecular weight of 212.27 g/mol . It is stored at room temperature and is available in powder form .Applications De Recherche Scientifique

Inhibition of Phenylethanolamine N-Methyltransferase (PNMT)

1,2,3,4-Tetrahydroquinoline-7-sulfonamide derivatives have been studied for their ability to inhibit PNMT, an enzyme involved in epinephrine biosynthesis. For instance, specific derivatives like 3-fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines have shown potent inhibition of PNMT, indicating potential applications in neurological research and drug development (Grunewald et al., 2006).

Synthesis of Heterocyclic Compounds

The tetrahydroquinoline sulfonamide scaffold is utilized in the synthesis of various heterocyclic compounds. For example, sulfonamides of primary amines bearing an aromatic ring at the γ-position have been treated with certain reagents under specific conditions to yield 1,2,3,4-tetrahydroquinoline derivatives. These synthetic methods have applications in the development of new pharmaceuticals and complex organic molecules (Togo et al., 1996).

Potential Anticancer Applications

Some 1,2,3,4-tetrahydroquinoline derivatives, including those with a sulfonamide moiety, have demonstrated anticancer properties. For example, a study synthesized a library of piperidine ring-fused aromatic sulfonamides, including N-arylsulfonyl 1,2,3,4-tetrahydroquinolines, which induced oxidative stress in certain cancer cell lines, suggesting potential for anticancer drug development (Madácsi et al., 2013).

Development of Anticonvulsants

1,2,3,4-Tetrahydroquinoline sulfonamide derivatives have been investigated for their anticonvulsant effects. For instance, a series of 1-aryl-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamides were synthesized and evaluated for anticonvulsant properties, showing promising results in animal models of epilepsy (Gitto et al., 2009).

Applications in Organic Chemistry

This compound derivatives are significant in organic chemistry for various synthesis and structural studies. For example, their role in the synthesis of new tetrahydroquinazoline derivatives via intramolecular cyclization has been explored, contributing to the development of new pharmacophores (Banerji et al., 2014).

Inhibitory Activity in Matrix Metalloproteinases

Tetrahydroisoquinoline-based sulfonamide hydroxamates have been synthesized and evaluated for their inhibitory activity in matrix metalloproteinases (MMPs). These compounds display potent inhibition activity in several MMPs, suggesting potential for drug development in conditions associated with MMP activity (Ma et al., 2004).

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1,2,3,4-Tetrahydroquinoline-7-sulfonamide . Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with targets.

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

1,2,3,4-Tetrahydroquinoline-7-sulfonamide plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with phenylethanolamine N-methyltransferase, an enzyme involved in the biosynthesis of catecholamines . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting or modulating its activity. This compound’s ability to interact with such enzymes suggests its potential use in modulating biochemical pathways related to neurotransmitter synthesis.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to inhibit the proliferation of HeLa cells by interfering with tubulin polymerization . This inhibition affects cell division and can lead to cell cycle arrest. Additionally, the compound’s impact on gene expression and cellular metabolism further underscores its potential as a therapeutic agent in cancer treatment.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It acts as an inhibitor of enzymes such as phenylethanolamine N-methyltransferase . By binding to the active site of the enzyme, it prevents the conversion of substrates into products, thereby modulating the biochemical pathway. This inhibition can lead to changes in gene expression and cellular function, highlighting the compound’s potential in therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating enzyme activity and cellular processes. At higher doses, toxic or adverse effects may be observed. For instance, high doses of the compound could lead to cytotoxicity and apoptosis in certain cell types . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its pharmacokinetics. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation in specific tissues can influence its therapeutic efficacy and toxicity . Detailed studies on the transport mechanisms are necessary to optimize the delivery and distribution of this compound in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic targets

Propriétés

IUPAC Name |

1,2,3,4-tetrahydroquinoline-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c10-14(12,13)8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6,11H,1-2,5H2,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQCWWESYXRZFKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)S(=O)(=O)N)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(Difluoromethyl)phenyl]methanol](/img/structure/B1422637.png)

![5-[(S)-1-Amino-3-methylbutyl]-2H-tetrazole](/img/structure/B1422641.png)

![2-Cyclohexen-1-one, 3-[2-(4-fluorophenyl)hydrazinyl]-](/img/structure/B1422642.png)

![Methyl 2-methyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1422648.png)

![1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1422653.png)